![molecular formula C7H7N3O B13665494 2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
2-Methylfuro[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of formamidine acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
2-Methylfuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Methylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Pyrimido[4,5-b]azepine: This compound shares the pyrimidine ring but has a different fused ring system, resulting in unique applications and activities.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
SWLRETYVXTUWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=COC2=N1)N |
Origin of Product |
United States |
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